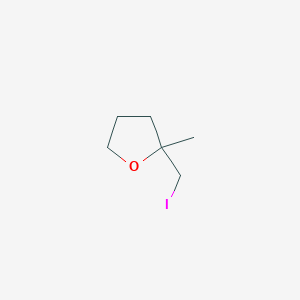
2-(Iodomethyl)-2-methyltetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Iodomethyl)-2-methyltetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by the presence of an iodomethyl group and a methyl group attached to the tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-2-methyltetrahydrofuran typically involves the iodination of 2-methyl-2-methyltetrahydrofuran. One common method is the reaction of 2-methyl-2-methyltetrahydrofuran with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a solvent like acetic acid. The reaction conditions usually require moderate temperatures and careful control of the reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Iodomethyl)-2-methyltetrahydrofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: The primary product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
2-(Iodomethyl)-2-methyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Iodomethyl)-2-methyltetrahydrofuran involves its reactivity with nucleophiles and electrophiles. The iodomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the tetrahydrofuran ring.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)-2-methyltetrahydrofuran
- 2-(Chloromethyl)-2-methyltetrahydrofuran
- 2-(Fluoromethyl)-2-methyltetrahydrofuran
Uniqueness
2-(Iodomethyl)-2-methyltetrahydrofuran is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make the iodomethyl group more reactive in nucleophilic substitution reactions, providing access to a wider range of chemical transformations.
Propiedades
Fórmula molecular |
C6H11IO |
|---|---|
Peso molecular |
226.06 g/mol |
Nombre IUPAC |
2-(iodomethyl)-2-methyloxolane |
InChI |
InChI=1S/C6H11IO/c1-6(5-7)3-2-4-8-6/h2-5H2,1H3 |
Clave InChI |
LTNIHJIQWCGOTK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCO1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


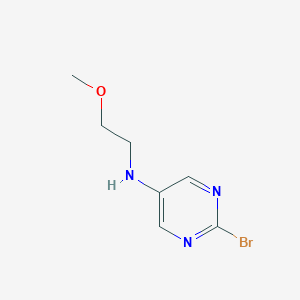
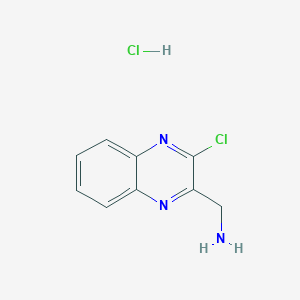
![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)
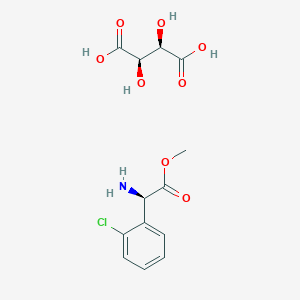
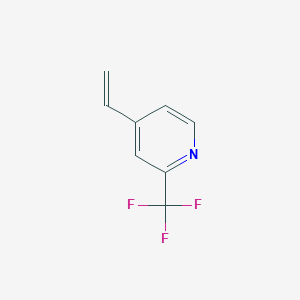


![5'-Bromospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13128742.png)
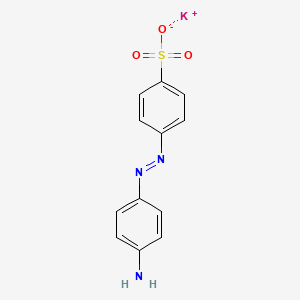
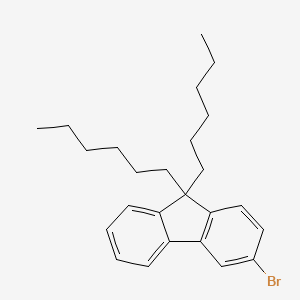
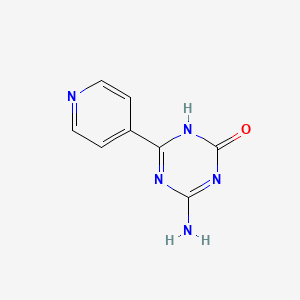

![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
